2,3-Dimethyl-1H-indole-6-carboxylic acid

Description

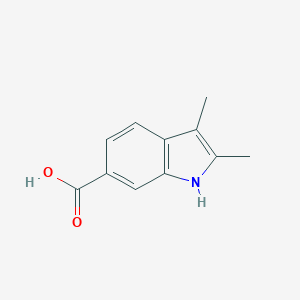

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPOIMGOHQYJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378267 | |

| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-06-7 | |

| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS 103986-06-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1H-indole-6-carboxylic acid, with the CAS number 103986-06-7, is a heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, indicating the potential of its derivatives in drug discovery and medicinal chemistry.[1] This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding this compound, focusing on its chemical properties, potential synthesis strategies, and prospective biological applications. Due to the limited publicly available data specifically for this compound, this guide also extrapolates information from closely related indole-6-carboxylic acid and 2,3-dimethylindole analogs to provide a foundational understanding for researchers.

Chemical Properties and Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1 for clear reference.

| Property | Value | Source |

| CAS Number | 103986-06-7 | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| Appearance | White to off-white powder | Supplier Data |

| Purity | Typically ≥97% | [2] |

Note: Solubility, melting point, and boiling point data are not consistently reported across public sources.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups at C2 and C3, aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons, the sp² carbons of the indole ring system, and a characteristic signal for the carbonyl carbon of the carboxylic acid group in the downfield region (typically >160 ppm).

IR Spectroscopy: The infrared spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, N-H stretching of the indole ring, and C-H stretching from the methyl and aromatic groups.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (189.21 g/mol ).

Synthesis Methodologies

A detailed, experimentally verified protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be devised by combining established methods for the synthesis of 2,3-dimethylindoles and the introduction of a carboxylic acid group at the 6-position of the indole ring.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway is hypothetical and would require experimental optimization.

Caption: Proposed synthetic workflow for this compound.

Key Experimental Steps (Hypothetical Protocol)

-

Protection of the Carboxylic Acid: The starting material, 4-amino-3-methylbenzoic acid, would likely require protection of the carboxylic acid group, for instance, through esterification (e.g., conversion to a methyl or ethyl ester) to prevent unwanted side reactions during the indole synthesis.

-

Fischer Indole Synthesis: The protected aminobenzoic acid derivative would then undergo a Fischer indole synthesis. This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone, in this case, 2-butanone, in the presence of an acid catalyst. This would lead to the formation of the 2,3-dimethylindole ring system.

-

Deprotection: The final step would be the deprotection of the carboxylic acid group, for example, through hydrolysis of the ester, to yield the desired this compound.

An alternative approach could involve the synthesis of 2,3-dimethylindole first, followed by a regioselective carboxylation at the C6 position. However, achieving high regioselectivity in the electrophilic substitution of indoles can be challenging.

A documented procedure for the synthesis of the related indole-6-carboxylic acid involves the hydrolysis of methyl indole-6-carboxylate with lithium hydroxide.[4] The starting ester is dissolved in a mixture of tetrahydrofuran, methanol, and water, and heated with lithium hydroxide monohydrate.[4] After the reaction, the organic solvents are removed, and the product is precipitated by acidification.[4] This method could potentially be adapted for the final deprotection step in the proposed synthesis of the dimethylated analog.

Potential Biological and Pharmacological Significance

While no specific biological activity or pharmacological data has been published for this compound, the indole nucleus is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of indole carboxylic acids have been investigated for various therapeutic applications.

Potential as Antiviral Agents

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of the HIV-1 integrase, a key enzyme in the viral life cycle.[5] This suggests that the indole carboxylic acid scaffold could be a promising starting point for the development of new antiviral drugs. The substitution pattern on the indole ring, including the presence and position of methyl groups, can significantly influence the inhibitory activity and selectivity.

Potential as Anticancer Agents

The indole scaffold is present in several approved anticancer drugs. Research on various indole-6-carboxylic acid derivatives has demonstrated their potential as multi-target antiproliferative agents, for example, by targeting receptor tyrosine kinases such as EGFR and VEGFR-2.[6] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.

General Drug Discovery Applications

A closely related compound, 2,3-Dimethyl-1H-indole-5-carboxylic acid , is utilized as a fragment molecule in drug discovery.[7] Such fragments serve as building blocks for the design and synthesis of more complex molecules with desired pharmacological properties. It is plausible that this compound could also serve a similar purpose as a scaffold for library synthesis in drug development campaigns.

The general workflow for utilizing such a compound in a drug discovery program is illustrated below.

Caption: Role of an indole carboxylic acid scaffold in a drug discovery workflow.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery, primarily owing to its indole scaffold. Currently, there is a significant lack of detailed, publicly available experimental data for this specific compound. The information presented in this guide is largely based on data from chemical suppliers and extrapolations from closely related analogs.

Future research efforts should focus on:

-

Developing and publishing a robust and high-yielding synthesis protocol.

-

Comprehensive spectroscopic characterization to provide a reliable reference for researchers.

-

Screening for biological activity against a panel of relevant targets, such as viral enzymes, protein kinases, and cancer cell lines.

-

Exploring its utility as a scaffold for the synthesis of novel compound libraries.

The generation of such data will be crucial to unlocking the full potential of this compound for researchers, scientists, and drug development professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1H-indole-6-carboxylic acid is a heterocyclic organic compound belonging to the indole class of molecules. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of dimethyl groups at the 2 and 3 positions, along with a carboxylic acid moiety at the 6-position, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential synthesis and biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many parameters are currently based on computational predictions.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | - | [1] |

| Molecular Weight | 189.21 g/mol | - | [2] |

| Melting Point | >150 °C | Experimental | [3] |

| Boiling Point | 424.6 ± 40.0 °C | Predicted | [3] |

| pKa | 4.56 ± 0.30 | Predicted | [3] |

| XlogP | 2.3 | Predicted | [1] |

| Aqueous Solubility | - | Not Available | - |

| Density | 1.287 ± 0.06 g/cm³ | Predicted | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Method: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Solution Preparation: A known concentration of this compound is dissolved in either the water or n-octanol phase.

-

Partitioning: Equal volumes of the octanol and water phases are added to a flask containing the dissolved compound. The flask is then shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis and Potential Biological Significance

Synthesis

A plausible synthetic workflow is outlined below:

Potential Biological Activity

Currently, there is a lack of specific biological activity data for this compound in the public domain. However, the indole-6-carboxylic acid scaffold is of significant interest in medicinal chemistry. For instance, various derivatives of indole-6-carboxylic acid have been synthesized and evaluated as potential antiproliferative agents, targeting receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10]

Given this precedent, a logical workflow for investigating the biological potential of this compound would involve initial screening against a panel of cancer cell lines, followed by more targeted enzymatic assays if promising activity is observed.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and material science. While a complete experimental physicochemical profile is yet to be established, predictive models provide a solid foundation for initial in silico and experimental studies. The established synthetic routes to indole derivatives offer a clear path to obtaining this compound for further research. Future work should focus on the experimental validation of its physicochemical properties and a thorough investigation of its biological activities to unlock its full potential.

References

- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 103986-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. Japp-Klingemann_reaction [chemeurope.com]

- 9. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2,3-Dimethyl-1H-indole-6-carboxylic acid structural information

A Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic acid

Introduction: this compound is a heterocyclic compound featuring a core indole scaffold, which is a privileged structure in numerous natural products and synthetic pharmaceuticals. The presence of dimethyl substituents on the pyrrole ring and a carboxylic acid group on the benzene ring provides a unique combination of electronic and steric properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the structural information, physicochemical properties, and potential synthetic routes for this compound. While specific experimental data for this molecule is sparse in publicly available literature, this guide consolidates known information and provides context based on structurally related indole derivatives.

Core Structural and Physicochemical Properties

The fundamental identity and characteristics of this compound are defined by its molecular structure and resulting chemical properties. The key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 103986-06-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3][4][5][6] |

| Molecular Weight | 189.21 g/mol | [1][3][4] |

| Canonical SMILES | CC1=C(NC2=C1C=CC(=C2)C(=O)O)C | [6] |

| InChI | InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) | [6] |

| InChIKey | UDPOIMGOHQYJEE-UHFFFAOYSA-N |[6] |

Table 2: Physicochemical Properties

| Property | Value / Description | Reference |

|---|---|---|

| Physical State | Expected to be a solid at room temperature. | |

| Melting Point | Data not publicly available. Indole-6-carboxylic acid has a melting point of 249-253 °C. | |

| Boiling Point | Carboxylic acids exhibit high boiling points due to strong hydrogen bonding.[7][8] | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. The solubility of carboxylic acids in water decreases as the carbon chain length increases.[7] |

| pKa | The presence of the electron-donating indole ring may slightly increase the pKa compared to benzoic acid. | |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for structure confirmation and purity assessment. While specific spectra for this compound are not widely published, predicted data and typical characteristics can be informative.

Table 3: Analytical and Spectroscopic Data

| Analysis Type | Data / Expected Characteristics | Reference |

|---|---|---|

| Mass Spectrometry | Monoisotopic Mass: 189.07898 Da.[6] | |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 138.6 Ų | [6] |

| Predicted Collision Cross Section (CCS) for [M-H]⁻ | 140.5 Ų | [6] |

| ¹H NMR | Expected signals: Aromatic protons (3H, in the 7-8 ppm region), an N-H proton (1H, broad singlet, >10 ppm), two methyl singlets (6H, around 2.2-2.5 ppm), and a carboxylic acid proton (1H, very broad, >12 ppm). | |

| ¹³C NMR | Expected signals: Carbonyl carbon (~170 ppm), aromatic carbons (including quaternary carbons, 110-140 ppm), and two methyl carbons (~10-15 ppm). |

| Infrared (IR) | Expected absorptions: Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), and C-H stretches from aromatic and methyl groups. | |

Synthesis and Experimental Protocols

Caption: Generalized workflow for the hydrolysis of an indole ester to a carboxylic acid.

Experimental Protocol: Generalized Base-Catalyzed Hydrolysis

This protocol is adapted from the synthesis of indole-6-carboxylic acid and represents a standard procedure for the saponification of an ester to a carboxylic acid.[9]

-

Dissolution: Dissolve the starting material, methyl 2,3-dimethyl-1H-indole-6-carboxylate, in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water.

-

Addition of Base: To the solution, add an excess of a strong base, such as lithium hydroxide monohydrate (LiOH·H₂O) or sodium hydroxide (NaOH).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) for several hours (typically 4-8 hours) to ensure complete hydrolysis. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

-

Acidification: Dissolve the remaining aqueous residue in water. Cool the solution in an ice bath and slowly acidify it with a strong acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3).

-

Precipitation and Isolation: The carboxylic acid product should precipitate out of the solution as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the collected solid under vacuum to yield the final product, this compound.

Potential Applications in Drug Discovery

Indole-based molecules are of significant interest in medicinal chemistry. While the specific biological activity of this compound is not well-documented, its structural motifs are present in many bioactive compounds. For instance, the unsubstituted indole-6-carboxylic acid serves as a reactant for preparing inhibitors of various enzymes and pathways, including the Hedgehog pathway. Furthermore, the related 2,3-dimethyl-1H-indole-5-carboxylic acid is utilized as a fragment molecule for the design and screening of new drug candidates.[10]

This suggests that this compound is a valuable scaffold or building block for generating compound libraries for screening and subsequent hit-to-lead optimization in drug discovery programs.

Caption: Conceptual role of indole scaffolds in a fragment-based drug discovery pipeline.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 103986-06-7|this compound|BLD Pharm [bldpharm.com]

- 3. 103986-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. prepchem.com [prepchem.com]

- 10. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

Spectroscopic and Structural Elucidation of Indole-6-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a representative indole-6-carboxylic acid derivative. Due to the limited availability of public domain spectroscopic data for 2,3-Dimethyl-1H-indole-6-carboxylic acid, this document presents a detailed analysis of a closely related and well-characterized compound, (E)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-indole-6-carbohydrazide , to serve as a practical exemplar for researchers in the field. The data and protocols are sourced from peer-reviewed scientific literature to ensure accuracy and reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-indole-6-carbohydrazide. This compound serves as a valuable case study for understanding the characteristic spectral features of this class of molecules.

Table 1: ¹H-NMR Spectroscopic Data (DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.45 | s | 1H | Indole N-H |

| 11.23 | s | 1H | Amide N-H |

| 9.44 | s | 1H | Phenolic O-H |

| 8.35 | s | 1H | Azomethine C-H |

| 8.01 | s | 1H | Indole C7-H |

| 7.68 | d, J=8.5 Hz | 1H | Indole C4-H |

| 7.58 | dd, J=8.5, 1.5 Hz | 1H | Indole C5-H |

| 7.37 | s | 1H | Phenyl C2'-H |

| 7.08 | d, J=8.0 Hz | 1H | Phenyl C6'-H |

| 6.83 | d, J=8.0 Hz | 1H | Phenyl C5'-H |

| 6.51 | t, J=2.0 Hz | 1H | Indole C3-H |

| 3.84 | s | 3H | Methoxy -OCH₃ |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, J = coupling constant in Hertz.

Table 2: ¹³C-NMR Spectroscopic Data (DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 162.7 | Amide C=O |

| 149.0 | Phenyl C4'-O |

| 148.1 | Phenyl C3'-O |

| 148.0 | Azomethine C=N |

| 135.5 | Indole C7a |

| 129.8 | Indole C2 |

| 127.3 | Indole C3a |

| 126.1 | Phenyl C1' |

| 122.3 | Phenyl C6' |

| 121.2 | Indole C5 |

| 119.8 | Indole C4 |

| 118.9 | Indole C6 |

| 115.8 | Phenyl C5' |

| 110.1 | Phenyl C2' |

| 102.5 | Indole C3 |

| 55.7 | Methoxy -OCH₃ |

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3417 | Strong, Broad | O-H, N-H stretching |

| 3286 | Strong | N-H stretching (amide) |

| 1643 | Strong | C=O stretching (amide) |

| 1604 | Strong | C=N stretching |

| 1512, 1458 | Medium | C=C stretching (aromatic) |

| 1273 | Strong | C-O stretching (phenyl ether) |

Table 4: High-Resolution Mass Spectrometry (HR-MS) Data

| Ion | [M+H]⁺ Calculated | [M+H]⁺ Found |

| C₁₇H₁₆N₃O₃⁺ | 310.1186 | 310.1181 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for this class of compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H-NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse width with a relaxation delay of 1 second.

-

Acquire 16 scans and apply a line broadening of 0.3 Hz during processing.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C-NMR Acquisition:

-

Acquire the spectrum at 298 K using a proton-decoupled pulse program.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30-degree pulse width with a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1 mg of the sample with 100 mg of dry KBr powder.

-

Instrumentation: Use a Fourier-transform infrared spectrophotometer.

-

Data Acquisition:

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Acquire the data at a resolution of 4 cm⁻¹.

-

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis and a conceptual signaling pathway relevant to drug development involving indole derivatives.

General workflow for the spectroscopic analysis of an indole derivative.

Conceptual signaling pathway illustrating the mechanism of action for an indole-based drug.

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dimethyl-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1H-indole-6-carboxylic acid is a heterocyclic compound featuring a substituted indole core with a carboxylic acid moiety. Indole derivatives are a significant class of compounds in medicinal chemistry and drug discovery, known for their diverse biological activities. A thorough understanding of the solubility and stability of this specific molecule is crucial for its handling, formulation, and development as a potential therapeutic agent or research tool. This document serves as a technical guide, offering insights into its probable characteristics and providing robust experimental protocols for empirical determination.

Physicochemical Properties

While experimental data is limited, some key physicochemical properties can be calculated or inferred, which are essential for predicting its behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |

| Molecular Weight | 189.21 g/mol | Calculated |

| CAS Number | 103986-06-7 | Supplier Data |

| Appearance | Expected to be a solid at room temperature | General property of similar small molecules |

| pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The indole NH proton is weakly acidic, with a pKa typically around 17. | Chemical Analogy |

Solubility Profile

The solubility of this compound will be dictated by the interplay between the hydrophobic dimethyl-indole core and the hydrophilic carboxylic acid group. Its solubility is expected to be pH-dependent.

-

Aqueous Solubility: At neutral pH, the compound is likely to exhibit low aqueous solubility due to the dominance of the non-polar indole ring. Solubility is expected to increase significantly at higher pH values (pH > pKa of the carboxylic acid) as the carboxylate salt is formed, which is more polar.

-

Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[1] Its solubility in non-polar solvents like hexane and toluene is expected to be limited. The presence of water in some organic solvents can enhance the solubility of carboxylic acids.[2][3]

Comparative Solubility of Related Indole Carboxylic Acids

To provide context, the following table summarizes the reported solubility of other indole carboxylic acids.

| Compound | Solvent | Solubility |

| Indole-2-carboxylic acid | Water | < 0.1 mg/mL (practically insoluble)[4] |

| Indole-2-carboxylic acid | Methanol | ~50 mg/mL (5% solution)[4] |

| Indole-2-carboxylic acid | Ethanol | ~50 mg/mL (5% solution)[4] |

| Indole-3-carboxylic acid | 95% Ethanol | 50 mg/mL[1] |

| Indole-3-carboxylic acid | Methanol | Soluble[1] |

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[5][6]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with shaking.[7][8]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate.[6][7]

-

Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[7]

Diagram of Kinetic Solubility Assay Workflow:

Caption: Workflow for determining the kinetic solubility of a compound.

This method measures the solubility of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility determination.[9][10][11]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (aqueous buffer or organic solvent).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute the resulting supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]

-

Solid-State Analysis (Optional): Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism or solvate formation).

Diagram of Thermodynamic Solubility Assay Workflow:

Caption: Workflow for determining the thermodynamic solubility of a compound.

Stability Profile

The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The indole nucleus is susceptible to degradation under various stress conditions.[13]

Potential Degradation Pathways

-

Oxidative Degradation: The electron-rich indole ring is prone to oxidation, which can occur at the C2 and C3 positions, potentially leading to the formation of oxindole derivatives.[14] The presence of methyl groups at these positions may offer some steric hindrance but does not preclude oxidation.

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation of indole-containing compounds.[13]

-

pH-Dependent Degradation (Hydrolysis): While the indole ring itself is relatively stable to hydrolysis, extreme pH conditions can catalyze degradation. The compound is expected to be more stable at neutral pH. Strong acidic conditions can lead to protonation and subsequent degradation pathways. Under strongly basic conditions, the carboxylic acid group will be deprotonated, which might influence the overall electron distribution and reactivity of the molecule.

-

Thermal Degradation: High temperatures can accelerate degradation processes. The stability of the solid form and solutions at elevated temperatures should be evaluated.

Diagram of Potential Indole Degradation Pathways:

Caption: Potential degradation pathways for indole-containing compounds.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][15][16] These studies are typically conducted according to ICH guidelines.[17]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[13]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C) for a defined period.[13]

-

Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) and keep at room temperature, protected from light.[13]

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) in a photostability chamber.[13]

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Diagram of Forced Degradation Study Workflow:

Caption: An experimental workflow for conducting forced degradation studies.

Summary and Recommendations

While specific data for this compound is sparse, a comprehensive understanding of its likely solubility and stability can be inferred from the behavior of related indole carboxylic acids. It is anticipated to be a compound with pH-dependent aqueous solubility and susceptibility to oxidative and photolytic degradation.

For any research or development program involving this compound, it is imperative to empirically determine its solubility and stability profile using the detailed protocols provided in this guide. The results from these studies will be fundamental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and reliability of future experimental work.

References

- 1. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 4. scispace.com [scispace.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. evotec.com [evotec.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. benchchem.com [benchchem.com]

- 14. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. rjptonline.org [rjptonline.org]

- 17. ICH Official web site : ICH [ich.org]

The Biological Landscape of 2,3-Dimethyl-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2,3-Dimethyl-1H-indole-6-carboxylic acid are emerging as a promising class of molecules with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their role as inhibitors of key signaling pathways implicated in cancer progression. While direct biological data for this compound is limited in the current literature, this document will focus on the activities of its closely related analogs and derivatives, providing valuable insights for researchers and drug development professionals.

Antiproliferative Activity and Molecular Targets

Derivatives of the indole-6-carboxylic acid scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] These receptors play crucial roles in tumor angiogenesis, cell proliferation, and survival, making them validated targets for cancer therapy.[1][2]

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several indole-6-carboxylic acid derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

EGFR Inhibition

EGFR is another critical RTK that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Indole-6-carboxylic acid derivatives have also shown promise as EGFR inhibitors.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative indole-6-carboxylic acid derivatives against VEGFR-2, EGFR, and various cancer cell lines. It is important to note that these are examples from the broader class of indole derivatives, as specific data for this compound was not available.

Table 1: In Vitro VEGFR-2 and EGFR Inhibitory Activity of Indole-6-Carboxylic Acid Derivatives

| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| Compound 6e | VEGFR-2 | - | Sorafenib | - |

| Compound 3b | EGFR | - | Erlotinib | - |

Note: Specific IC50 values for compounds 6e and 3b were not explicitly provided in the search results, but they were identified as the most potent inhibitors in their respective studies.[1][2]

Table 2: Antiproliferative Activity of Indole-6-Carboxylic Acid Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 3b | HCT-116 | - | Doxorubicin | - |

| HeLa | - | Doxorubicin | - | |

| HT-29 | - | Doxorubicin | - | |

| Compound 6e | HCT-116 | - | Doxorubicin | - |

| HeLa | - | Doxorubicin | - | |

| HT-29 | - | Doxorubicin | - |

Note: While the studies confirmed cytotoxic activity, specific IC50 values for these compounds against the listed cell lines were not detailed in the provided search results.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of indole-6-carboxylic acid derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation :

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Dilute the recombinant human VEGFR-2 or EGFR enzyme to the desired concentration in the appropriate kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[3]

-

Prepare a solution of a suitable peptide substrate and ATP in the kinase assay buffer.[3]

-

-

Assay Plate Setup :

-

Add the diluted test compounds to the wells of a 96-well or 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the diluted kinase to the wells and pre-incubate for a specified time (e.g., 30 minutes at room temperature) to allow for compound binding.[3]

-

-

Kinase Reaction Initiation :

-

Initiate the reaction by adding the ATP/substrate mixture to each well.

-

-

Incubation :

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Signal Detection :

-

Data Analysis :

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding :

-

Harvest cancer cells (e.g., HCT-116, HeLa, HT-29) in their exponential growth phase.

-

Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

-

-

Compound Treatment :

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium and add the medium containing the test compounds to the cells. Include a vehicle control (e.g., DMSO).

-

-

Incubation :

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

-

MTT Addition :

-

After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.[8]

-

-

Formazan Solubilization :

-

Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

-

-

Absorbance Measurement :

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis :

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways

The following diagrams illustrate the VEGFR-2 and EGFR signaling pathways and the proposed points of inhibition by indole-6-carboxylic acid derivatives.

VEGFR-2 Signaling Pathway and Inhibition

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling pathway and inhibition.

Conclusion

Derivatives of this compound represent a promising area of research for the development of novel anticancer agents. Their ability to inhibit key receptor tyrosine kinases such as VEGFR-2 and EGFR provides a strong rationale for their further investigation. This technical guide has summarized the available biological data, provided detailed experimental protocols for key assays, and visualized the relevant signaling pathways to aid researchers in this field. Future work should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of dual inhibitors targeting both VEGFR-2 and EGFR within this chemical class could also be a valuable strategy for overcoming drug resistance in cancer therapy.

References

- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

2,3-Dimethyl-1H-indole-6-carboxylic acid mechanism of action

An In-Depth Technical Guide on the Potential Mechanism of Action of 2,3-Dimethyl-1H-indole-6-carboxylic Acid

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] Its unique structure allows it to mimic peptides and interact with a wide range of biological targets, including enzymes and receptors.[2] Indole-containing compounds are integral to various biochemical processes and are found in many marketed drugs.[1] This guide will explore the potential mechanisms of action of this compound by examining the established biological activities of closely related indole carboxylic acid derivatives.

Potential Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exert its effects through several mechanisms, primarily centered around enzyme inhibition and receptor modulation. The most probable targets include receptor tyrosine kinases (RTKs) and other enzymes involved in critical cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the role of indole-6-carboxylic acid derivatives as inhibitors of RTKs, which are frequently overexpressed in various cancers.[3]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Derivatives of indole-6-carboxylic acid have been synthesized and shown to target both EGFR and VEGFR-2.[3][4] These receptors are key mediators of cell proliferation, survival, and angiogenesis. Inhibition of these RTKs can lead to the arrest of the cell cycle, induction of apoptosis, and a reduction in tumor growth.[3][4] For instance, certain hydrazone derivatives of indole-6-carboxylic acid have demonstrated potent EGFR inhibitory activity, while oxadiazole derivatives have been shown to target VEGFR-2.[3][4]

The inhibition of EGFR and VEGFR-2 by indole derivatives disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.

Potential inhibition of Receptor Tyrosine Kinase signaling.

Other Potential Kinase Inhibition

The indole scaffold is a versatile kinase inhibitor template. 5-bromoindole-2-carboxylic acid derivatives have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase, suggesting that modifications to the indole core can direct activity towards specific kinases.[4]

Modulation of Other Biological Targets

While RTK inhibition is a prominent mechanism, indole carboxylic acids have been shown to interact with other targets:

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase strand transfer, a crucial step in the viral replication cycle.[5] These compounds chelate with Mg2+ ions in the enzyme's active site.[5]

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: 3-substituted 1H-indole-2-carboxylic acid derivatives have been developed as potent and selective antagonists of the CysLT1 receptor, which is involved in inflammatory conditions like asthma.[6]

-

14-3-3η Protein Targeting: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potential as antitumor agents in liver cancer.[7]

Quantitative Data from Related Compounds

The following table summarizes the biological activities of various indole carboxylic acid derivatives, providing a reference for the potential potency of this compound.

| Compound Class | Target | Assay | IC50 | Cell Line | Reference |

| Indole-6-carboxylic acid derivative (Compound 3b) | EGFR | Enzyme Inhibition | - | - | [3][4] |

| Indole-6-carboxylic acid derivative (Compound 6e) | VEGFR-2 | Enzyme Inhibition | - | - | [3][4] |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Angiogenesis | - | 15.4 µg/mL | - | [4] |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Proliferation | MTT | 5.6 µg/mL | HUVEC | [4] |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Proliferation | MTT | 14.4 µg/mL | A549 | [4] |

| Indole-2-carboxylic acid derivative (Compound 17a) | HIV-1 Integrase | Strand Transfer | 3.11 µM | - | [5] |

| 3-substituted 1H-indole-2-carboxylic acid (Compound 17k) | CysLT1 | Antagonist Activity | 0.0059 µM | - | [6] |

| 3-substituted 1H-indole-2-carboxylic acid (Compound 17k) | CysLT2 | Antagonist Activity | 15 µM | - | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of future studies on this compound.

MTT Assay for Antiproliferative Activity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for the MTT antiproliferative assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549, HUVEC) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., EGFR, VEGFR-2), a suitable substrate, and ATP in a kinase buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

-

Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via ELISA, radiometric assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on structurally related indole carboxylic acid derivatives provides a strong foundation for hypothesizing its potential biological activities. The most promising avenues for investigation appear to be the inhibition of receptor tyrosine kinases, such as EGFR and VEGFR-2, which are implicated in cancer. Further studies, including in vitro kinase assays, cell-based proliferation and apoptosis assays, and in vivo tumor models, are necessary to definitively characterize the mechanism of action and therapeutic potential of this specific compound. The experimental protocols and comparative data presented in this guide offer a starting point for such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2,3-Dimethyl-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the therapeutic targets of derivatives of 2,3-Dimethyl-1H-indole-6-carboxylic acid. No direct biological activity or therapeutic targets have been identified for this compound itself in the reviewed literature. The information presented herein pertains to structurally related indole-6-carboxylic acid and tricyclic indole-2-carboxylic acid derivatives.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. While this compound is a commercially available compound, its direct therapeutic applications are not documented. However, derivatives of the indole-6-carboxylic acid and related indole carboxylic acid cores have emerged as potent modulators of key therapeutic targets in oncology. This guide provides an in-depth overview of these targets, the quantitative data supporting their inhibition, and the experimental protocols utilized for their validation.

Identified Therapeutic Targets of Indole Carboxylic Acid Derivatives

Recent research has identified three primary therapeutic targets for derivatives of indole carboxylic acids:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Myeloid cell leukemia-1 (Mcl-1): An anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression in cancer cells contributes to therapeutic resistance.

The following sections detail the evidence for the interaction of indole carboxylic acid derivatives with these targets.

Quantitative Data for Indole Derivative Activity

The inhibitory activities of various indole-6-carboxylic acid and tricyclic indole-2-carboxylic acid derivatives against their respective targets are summarized below.

| Compound Class | Target | Specific Derivative(s) | Activity (IC50/Ki) | Cancer Cell Line(s) | Reference |

| Indole-6-carboxylic acid hydrazone derivatives | EGFR | 4a | IC50: 0.18 µM | HepG2, HCT-116, A549 | [1][2] |

| Indole-6-carboxylic acid oxadiazole derivatives | VEGFR-2 | 6c | IC50: 0.11 µM | HepG2, HCT-116, A549 | [1][2] |

| Tricyclic indole-2-carboxylic acid derivatives | Mcl-1 | 34, 35 | Ki: < 10 nM | Not specified | [3] |

Signaling Pathways and Points of Inhibition

Understanding the signaling pathways in which these targets operate is crucial for elucidating the mechanism of action of their inhibitors.

EGFR Signaling Pathway

EGFR activation triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[4] Indole-6-carboxylic acid derivatives that inhibit EGFR block the initiation of these signaling cascades.

EGFR Signaling Pathway Inhibition

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 initiates downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, to promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[5][6] Indole-6-carboxylic acid derivatives targeting VEGFR-2 can abrogate these effects.

VEGFR-2 Signaling Pathway Inhibition

Mcl-1 and the Intrinsic Apoptosis Pathway

Mcl-1 is an anti-apoptotic protein that sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[7] Tricyclic indole-2-carboxylic acid derivatives that inhibit Mcl-1 disrupt this interaction, leading to the induction of apoptosis.[8]

Mcl-1 Mediated Apoptosis Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of indole carboxylic acid derivatives.

In Vitro Kinase Assay (for EGFR and VEGFR-2)

This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

In Vitro Kinase Assay Workflow

Materials:

-

Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)[9][10]

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl2, 0.1mg/mL BSA)[11]

-

Test inhibitor (indole derivative) dissolved in DMSO

-

384- or 96-well microplates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.[9]

-

Enzyme and Inhibitor Incubation: Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate. Add the recombinant kinase to each well and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[13]

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate master mix to each well.[13]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[9]

-

Reaction Termination and Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent. This typically involves measuring the amount of ADP produced or the remaining ATP.[11]

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[14]

Mcl-1 Binding Assay

A fluorescence polarization assay is commonly used to measure the binding affinity of inhibitors to Mcl-1.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3-mimetic peptide probe

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test inhibitor (indole derivative) dissolved in DMSO

-

384-well black microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a solution of the fluorescent probe and Mcl-1 protein in the assay buffer.

-

Assay Plate Preparation: Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

-

Incubation: Add the Mcl-1 protein and fluorescent probe mixture to each well. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The binding of the inhibitor to Mcl-1 displaces the fluorescent probe, resulting in a decrease in fluorescence polarization. Calculate the percentage of inhibition and determine the Ki or IC50 value from a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Cell Viability Assay Workflow

Materials:

-

Cancer cell lines (e.g., HepG2, HCT-116, A549)

-

Cell culture medium and supplements

-

Test inhibitor (indole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 48 or 72 hours).[15]

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[16]

Materials:

-

Cancer cell lines

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)[17]

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test inhibitor for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[18]

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark at room temperature.[17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V Staining)

Annexin V staining followed by flow cytometry is a common method to detect and quantify apoptosis.[19][20]

Materials:

-

Cancer cell lines

-

Test inhibitor

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[21]

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test inhibitor to induce apoptosis.

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[19][21]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[20]

Conclusion

While this compound itself has no currently documented therapeutic targets, its core structure is a key component of derivatives that show significant promise in cancer therapy. These derivatives potently inhibit EGFR, VEGFR-2, and Mcl-1, crucial regulators of cancer cell proliferation, angiogenesis, and survival. The experimental protocols detailed in this guide provide a framework for the further investigation and development of novel indole-based therapeutics. Future research may yet uncover direct biological activities of this compound or its other derivatives, expanding the therapeutic potential of this chemical class.

References

- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 8. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. kumc.edu [kumc.edu]

2,3-Dimethyl-1H-indole-6-carboxylic Acid: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1H-indole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document extrapolates from the rich body of research on the indole-6-carboxylic acid scaffold to present its physicochemical properties, a putative synthesis pathway, and its potential biological activities, particularly in the context of oncology. This paper aims to serve as a foundational resource for researchers exploring the therapeutic potential of substituted indole derivatives.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including neurotransmitters, alkaloids, and numerous pharmaceuticals.[1][2] The strategic placement of functional groups on the indole ring can significantly modulate the pharmacological profile of the resulting molecule. The indole-6-carboxylic acid scaffold, in particular, has emerged as a promising template for the development of novel therapeutic agents, notably in the field of oncology.[3][4] Derivatives of indole-6-carboxylic acid have been shown to exhibit potent inhibitory activity against key signaling proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5]

This guide focuses on the specific derivative, this compound. Although detailed experimental data for this compound is not extensively available in peer-reviewed literature, its structural features suggest significant potential for biological activity. This document will, therefore, present a compilation of its known properties, a proposed synthetic route, and an analysis of the biological activities of closely related analogs to provide a framework for future research and drug discovery efforts.

Physicochemical Properties

This compound (C₁₁H₁₁NO₂) is a small molecule with a molecular weight of 189.21 g/mol .[6] Its chemical structure, characterized by a dimethylated pyrrole ring fused to a benzene ring bearing a carboxylic acid group at the 6-position, suggests a molecule with potential for diverse chemical interactions. The carboxylic acid moiety imparts acidic properties and provides a key site for hydrogen bonding and salt formation, which are critical for molecular recognition by biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [7] |

| Molecular Weight | 189.21 g/mol | [6] |

| CAS Number | 103986-06-7 | [6][8] |

| Predicted XlogP | 2.3 | [7] |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the Fischer indole synthesis using 4-hydrazinobenzoic acid and 2-butanone, followed by appropriate workup and purification.

Caption: Proposed Fischer Indole Synthesis for this compound.

Hypothetical Experimental Protocol

Step 1: Formation of the Hydrazone Intermediate

-

To a solution of 4-hydrazinobenzoic acid (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

Add 2-butanone (1.1 equivalents) dropwise to the solution while stirring.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to form this compound

-

Add the purified hydrazone intermediate to polyphosphoric acid (PPA) at a ratio of 1:10 (w/w).

-

Heat the mixture to 100-120°C with vigorous stirring for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with water, and then dried.

-

Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of this compound are not currently available in the public domain. However, the therapeutic potential of the indole-6-carboxylic acid scaffold has been explored, particularly in the context of cancer therapy.

Antiproliferative Activity of Indole-6-carboxylic Acid Derivatives

Recent studies have focused on synthesizing and evaluating derivatives of indole-6-carboxylic acid as inhibitors of key receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are often overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis.[3][5]